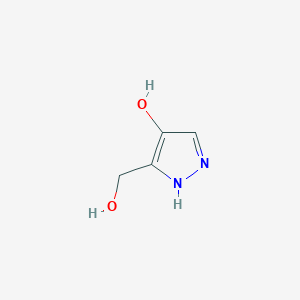

3-(hydroxymethyl)-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O2 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

5-(hydroxymethyl)-1H-pyrazol-4-ol |

InChI |

InChI=1S/C4H6N2O2/c7-2-3-4(8)1-5-6-3/h1,7-8H,2H2,(H,5,6) |

InChI Key |

BHRAYESOFUXYSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1O)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxymethyl 1h Pyrazol 4 Ol and Its Analogs

Strategic Approaches to Pyrazole (B372694) Ring Construction with Hydroxymethyl and Hydroxyl Moieties

Constructing the pyrazole ring with specific hydroxyl and hydroxymethyl substituents at the C3 and C4 positions, respectively, is a significant synthetic challenge. The primary difficulty lies in controlling the regiochemistry of the cyclization reaction. Strategic planning is essential to ensure the correct placement of these functional groups, which are crucial for the molecule's intended properties and further functionalization.

Regioselectivity is paramount in the synthesis of unsymmetrically substituted pyrazoles. The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. When the 1,3-dicarbonyl precursor is unsymmetrical, two different regioisomeric pyrazoles can be formed. nih.gov The control over which isomer is produced depends on the differential reactivity of the two carbonyl groups and the reaction conditions.

Several strategies have been developed to achieve regiocontrol:

Substrate Control: Modifying the electronic and steric properties of the dicarbonyl precursor can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group. For instance, in the synthesis of 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, a related class of pyrazolols, a two-step method involving the acylation of arylhydrazines followed by cyclization provides high regioselectivity. nih.gov

Reagent-Assisted Cyclization: The choice of catalyst or promoter can influence the reaction pathway. Lewis acids can be employed to selectively activate one carbonyl group over another. organic-chemistry.org Furthermore, some protocols achieve regio-divergent synthesis, where the choice of base or reaction conditions can selectively produce one isomer over the other from the same set of precursors. rsc.org

1,3-Dipolar Cycloaddition: An alternative pathway involves the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with a suitably substituted alkyne. nih.gov A procedure for synthesizing 3,4-diaryl-1H-pyrazoles uses the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes under mild conditions. rsc.org The regioselectivity of this transformation has been confirmed using advanced techniques like 2D-NOESY and HMBC NMR spectroscopy, supported by DFT calculations. rsc.org

Table 1: Comparison of Regioselective Synthesis Strategies

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Substrate-Controlled Condensation | Utilizes unsymmetrical 1,3-dicarbonyls where steric/electronic factors favor one cyclization pathway. nih.gov | Straightforward, often uses readily available starting materials. | May require multi-step precursor synthesis; regioselectivity is not always absolute. |

| Reagent-Assisted Cyclization | Employs catalysts (e.g., Lewis acids) or specific bases to direct the reaction to a preferred regioisomer. organic-chemistry.orgrsc.org | Can provide high selectivity and may allow access to either isomer from the same precursors. | Requires careful optimization of catalysts and conditions. |

| 1,3-Dipolar Cycloaddition | Involves the reaction of a 1,3-dipole (e.g., nitrile imine) with a dipolarophile (e.g., alkyne). nih.govrsc.org | Often proceeds with high regioselectivity under mild conditions; tolerant of various functional groups. | Requires precursors that may be less accessible than simple dicarbonyls. |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates most of the atoms from the starting materials. nih.gov This approach offers significant advantages over traditional multi-step synthesis, including operational simplicity, reduced waste, and high atom economy. nih.gov

For the assembly of functionalized pyrazoles, a typical MCR might involve the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine derivative. nih.govnih.gov For instance, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield densely substituted pyrano[2,3-c]pyrazoles. nih.gov Similarly, a three-component reaction of dimedone, 1H-pyrazol-5-amines, and isatins has been reported for the synthesis of complex pyrazole-containing spiro compounds. researchgate.netscispace.com

Designing an MCR for 3-(hydroxymethyl)-1H-pyrazol-4-ol would involve selecting precursors that already contain or can easily generate the required hydroxymethyl and hydroxyl functionalities. This could hypothetically involve a precursor like 3-hydroxy-4-oxopentanal reacting with hydrazine in a one-pot process. The power of MCRs lies in their ability to rapidly generate libraries of structurally diverse compounds for screening and optimization. researchgate.net

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling reactions that are otherwise difficult or impossible. In pyrazole synthesis, metals like copper, rhodium, iron, and nickel play crucial roles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are effective for condensation reactions under acid-free conditions at room temperature, providing a mild and efficient route to pyrazoles. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles through a cascade reaction involving C-N bond cleavage and intramolecular dehydration. organic-chemistry.org

Iron-Catalyzed Reactions: Iron provides an inexpensive and environmentally benign option for catalyzing the synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Photoredox Catalysis: A modern approach involves visible-light photoredox catalysis, often using ruthenium or iridium complexes. acs.org These catalysts, upon irradiation with light, can initiate single-electron transfer processes to generate radical intermediates under exceptionally mild conditions, opening new pathways for pyrazole ring formation. acs.org

The application of these catalytic systems to pyrazolol synthesis could provide novel, highly selective, and efficient routes to the target scaffold.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govunibo.it These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.net

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. An efficient method for synthesizing pyrazole-3-carboxylates has been developed using "on water" conditions, which eliminates the need for toxic solvents and simplifies product purification. rsc.org

Alternative Energy Sources: Employing microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netekb.eg

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of starting material atoms into the final product is a core tenet of green chemistry. nih.gov

A study on the synthesis of 5-aryl pyrazole-3-one derivatives utilized chromium trioxide nanoparticles and sonication in an acidic medium, highlighting an effective green approach. ekb.eg Adopting these principles for the synthesis of this compound would not only enhance the sustainability of the process but could also lead to improved yields and purity.

Precursor Chemistry and Reactant Design for Functionalized Pyrazolols

The rational design of precursors is fundamental to the successful synthesis of this compound. The choice of starting materials dictates the final substitution pattern of the pyrazole ring.

The pyrazole core is typically formed from two key fragments:

A hydrazine component (N-N fragment).

A three-carbon component (C-C-C fragment), usually a 1,3-dicarbonyl compound or its equivalent. nih.gov

To install the specific functional groups of this compound, the precursors must contain these moieties, either directly or in a protected form.

Introducing the Hydroxymethyl Group (C3): This can be achieved by using a precursor that already contains a hydroxymethyl group or a group that can be easily converted to it. For example, a 1,3-dicarbonyl compound bearing an ester or aldehyde at the appropriate position could be used. The ester or aldehyde can then be reduced to the hydroxymethyl group in a subsequent step. The reduction of a formyl group on a pyrazole ring to a hydroxymethyl group is a known transformation. umich.edu

Introducing the Hydroxyl Group (C4): The 4-hydroxyl group of the pyrazol-4-ol tautomer typically arises from using a β-keto ester or a 1,3-diketone as the three-carbon precursor. The enolic hydroxyl of the resulting pyrazolone (B3327878) intermediate is tautomeric with the keto form.

Table 2: Precursor Design for this compound

| Functional Group | Precursor Strategy | Example Precursor Fragment | Notes |

|---|---|---|---|

| Pyrazole Core | Condensation of hydrazine with a 1,3-dicarbonyl compound. | Hydrazine (H₂N-NH₂) + Ethyl 2,4-dioxopentanoate | This is the most common and direct method for forming the pyrazole ring. nih.gov |

| 3-Hydroxymethyl | Reduction of a C3-ester or C3-aldehyde. | Methyl 4-formyl-1H-pyrazole-3-carboxylate can be a precursor to a di-hydroxymethyl pyrazole. A similar strategy applies here. | The reduction step is typically performed after the pyrazole ring is formed to avoid side reactions. |

| 4-Hydroxyl | Use of a β-keto ester or 1,3-diketone precursor. | The 1,3-dicarbonyl nature of the C-C-C fragment directly leads to the pyrazol-4-ol/one system. researchgate.net | The product exists as a tautomeric mixture of the pyrazol-4-ol and pyrazolin-4-one forms. |

Mechanistic Insights into this compound Formation Pathways

Understanding the reaction mechanism is crucial for controlling the outcome of the synthesis, particularly the regioselectivity. The most common pathway for pyrazole formation is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

The generally accepted mechanism proceeds through two main stages:

Initial Condensation: One of the nitrogen atoms of the hydrazine molecule performs a nucleophilic attack on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. nih.gov In the case of an unsymmetrical dicarbonyl, the site of this initial attack determines the final regiochemistry.

Intramolecular Cyclization and Dehydration: The remaining free nitrogen atom of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic intermediate, which subsequently eliminates a molecule of water to yield the aromatic pyrazole ring. nih.gov

For related pyrazolol syntheses, it has been noted that if the 1,3-dicarbonyl compound is not symmetrical, two regioisomers can be formed, and the final ratio depends on the relative electrophilicity of the two carbonyl groups. nih.gov Mechanistic studies, including the use of 2D NMR and computational methods like DFT, have been vital in confirming the regioselectivity of alternative pathways such as 1,3-dipolar cycloadditions, providing a deeper understanding of the transition states and factors governing isomer formation. rsc.org

Chemical Reactivity and Transformation Studies of 3 Hydroxymethyl 1h Pyrazol 4 Ol

Reactivity Profiles of the Pyrazole (B372694) Core in 3-(hydroxymethyl)-1H-pyrazol-4-ol

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by the strongly electron-donating hydroxyl group at the C-4 position and the hydroxymethyl group at the C-3 position.

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution, typically at the C-4 position, which is the most electron-rich carbon in the unsubstituted ring. globalresearchonline.net However, in this compound, this position is already occupied by a hydroxyl group. The -OH group is a powerful activating group due to its ability to donate electron density to the ring via resonance. This activation significantly increases the nucleophilicity of the pyrazole ring, making it more reactive towards electrophiles than pyrazole itself.

While the outline specifies substitution at C-4, direct electrophilic substitution at an already substituted carbon is not a standard reaction pathway. Instead, the activating effect of the C-4 hydroxyl group, along with the influence of the C-3 hydroxymethyl group and the ring nitrogens, would direct incoming electrophiles to the unsubstituted C-5 position. Reactions such as halogenation, nitration, and sulfonation, which readily occur at C-4 in simple pyrazoles, would therefore be expected to take place at the C-5 position of this compound. globalresearchonline.net The high electron density at C-5, enhanced by the adjacent C-4 hydroxyl group, makes it the prime target for electrophilic attack. The formation of the pyrazole anion under basic conditions further enhances reactivity towards electrophiles. globalresearchonline.net

| Reaction Type | Expected Position of Substitution | Influence of Substituents |

| Halogenation | C-5 | The C-4 hydroxyl group strongly activates the ring, directing the electrophile to the adjacent C-5 position. |

| Nitration | C-5 | The C-4 hydroxyl group's activating effect overcomes the deactivating effect of the nitro group, favoring substitution at C-5. |

| Sulfonation | C-5 | The electron-donating nature of the C-4 hydroxyl group facilitates sulfonation at the C-5 position. |

The pyrazole ring contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. The N-H proton is acidic and can be removed by a base to form a pyrazolate anion, which is a potent nucleophile. The nucleophilic character of the nitrogen atoms allows for reactions such as N-alkylation and N-acylation. globalresearchonline.netresearchgate.net

In an unsymmetrically substituted pyrazole like this compound, the two ring nitrogen atoms (N-1 and N-2) are in different chemical environments, leading to the potential for forming two different regioisomers upon N-substitution. The regioselectivity of these reactions is a well-studied phenomenon and is influenced by several factors:

Steric Hindrance : Bulky substituents at C-3 or C-5 can hinder the approach of electrophiles to the adjacent nitrogen atom (N-2 or N-1, respectively). In this molecule, the C-3 hydroxymethyl group may offer some steric hindrance to reaction at N-2.

Electronic Effects : The electronic properties of the ring substituents influence the electron density at each nitrogen atom.

Reaction Conditions : The choice of solvent, base, and alkylating/acylating agent can significantly impact the ratio of N-1 to N-2 substituted products. acs.org For instance, systematic studies have shown that using K₂CO₃ in DMSO can achieve regioselective N-1 alkylation of 3-substituted pyrazoles. acs.org

Recent advancements have also demonstrated catalyst-controlled, highly regioselective N-alkylation of pyrazoles using enzymatic systems, highlighting the potential for precise modification of the pyrazole core. nih.govacs.org

| Reaction | Reagents | Products | Regioselectivity Factors |

| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | 1-Alkyl-3-(hydroxymethyl)-1H-pyrazol-4-ol and 2-Alkyl-3-(hydroxymethyl)-2H-pyrazol-4-ol | Steric effects of C3-substituent, electronic effects, solvent, base. |

| N-Acylation | Acyl chlorides, Acid anhydrides | 1-Acyl-3-(hydroxymethyl)-1H-pyrazol-4-ol and 2-Acyl-3-(hydroxymethyl)-2H-pyrazol-4-ol | Nature of acylating agent, reaction conditions. researchgate.net |

Pyrazolols, or hydroxypyrazoles, are known to exist as a mixture of tautomeric forms in solution. For this compound, several prototropic tautomers are theoretically possible due to the migration of a proton between the nitrogen and oxygen atoms. The main equilibrium is between the hydroxyl form (pyrazolol) and the keto form (pyrazolone).

Studies on related 4-hydroxypyrazoles have shown that they predominantly exist in the enolic (hydroxyl) tautomeric form. capes.gov.brresearchgate.net For this compound, the principal tautomeric forms would include:

This compound : The specified nomenclature.

5-(hydroxymethyl)-1H-pyrazol-4-ol : An annular tautomer resulting from proton migration between N-1 and N-2.

3-(hydroxymethyl)-1,2-dihydropyrazol-4-one : A pyrazolone (B3327878) tautomer.

Computational and experimental studies on similar systems indicate that the hydroxypyrazole forms are generally the most stable in the vapor phase and in solution. researchgate.netbeilstein-journals.org The exact equilibrium composition is sensitive to the solvent, temperature, and the nature of the substituents. beilstein-journals.org For example, in nonpolar solvents, pyrazolols can form hydrogen-bonded dimers, while in polar solvents like DMSO, they tend to exist as monomers. mdpi.com The dynamic equilibrium between these tautomers is a crucial aspect of the compound's reactivity, as each tautomer may exhibit a different reaction pathway.

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group at the C-3 position offers another site for chemical transformations, independent of the pyrazole core's aromatic reactivity.

The hydroxymethyl group is susceptible to standard oxidation and reduction reactions.

Oxidation : The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. Pyrazole rings are generally stable to oxidizing agents, allowing for selective oxidation of side-chain substituents. globalresearchonline.net For instance, the electrooxidation of the closely related 4-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode has been shown to yield pyrazole-4-carboxylic acid. researchgate.net This suggests that this compound could be oxidized to 4-hydroxy-1H-pyrazole-3-carbaldehyde and subsequently to 4-hydroxy-1H-pyrazole-3-carboxylic acid using appropriate oxidizing agents like PCC for the aldehyde or stronger agents like KMnO₄ or NiO(OH) for the carboxylic acid. researchgate.netmdpi.com

Reduction : The reduction of a hydroxymethyl group on a pyrazole ring is less commonly documented. While the pyrazole ring itself is resistant to many reducing agents, the hydroxymethyl group could potentially be reduced to a methyl group (forming 3-methyl-1H-pyrazol-4-ol) under conditions such as catalytic hydrogenation, although this might also affect the pyrazole ring depending on the catalyst and conditions.

| Transformation | Reagent/Condition | Expected Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 4-hydroxy-1H-pyrazole-3-carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), NiO(OH) | 4-hydroxy-1H-pyrazole-3-carboxylic acid |

| Reduction to Methyl | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-methyl-1H-pyrazol-4-ol |

The primary alcohol of the hydroxymethyl group can undergo esterification and etherification.

Esterification : This reaction involves treating the alcohol with a carboxylic acid (or its more reactive derivatives like acyl chlorides or anhydrides) in the presence of an acid catalyst to form an ester. chemguide.co.uk The reactivity would be typical of a primary alcohol, although the proximity of the pyrazole ring might influence the reaction rate. Sterically hindered alcohols can be esterified using specific reagents like benzotriazole (B28993) esters. researchgate.net

Etherification : The formation of an ether can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These reactions provide a pathway to a wide range of derivatives, allowing for the modification of the compound's physical and chemical properties by introducing different ester or ether functionalities.

Nucleophilic Displacement and Halogenation of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of the pyrazole ring behaves as a typical primary alcohol. Its transformation into a more reactive leaving group, such as a halide, is a key step for subsequent nucleophilic substitution reactions. This conversion facilitates the introduction of a wide array of functional groups at this position.

The most common method for this transformation is direct halogenation using standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would convert the hydroxymethyl group into a chloromethyl group. Similarly, phosphorus tribromide (PBr₃) would yield the corresponding bromomethyl derivative. These reactions proceed via the formation of an intermediate chlorosulfite or phosphite (B83602) ester, which is then displaced by the halide ion. While direct experimental data on this compound is limited, the conversion of benzylic-type alcohols on pyrazole scaffolds, such as [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol to 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole, has been documented, supporting the feasibility of this transformation. chemicalbook.com

Once formed, the 3-(halomethyl) derivative is an excellent substrate for nucleophilic displacement (S_N2) reactions. The reactivity is enhanced by the adjacent pyrazole ring. A variety of nucleophiles can be employed to introduce new functionalities, as illustrated in the table below.

| Nucleophile (Nu⁻) | Reagent Example | Product: 3-(Nu-methyl)-1H-pyrazol-4-ol |

| Cyanide | NaCN or KCN | 3-(cyanomethyl)-1H-pyrazol-4-ol |

| Azide | NaN₃ | 3-(azidomethyl)-1H-pyrazol-4-ol |

| Alkoxide | NaOR | 3-(alkoxymethyl)-1H-pyrazol-4-ol |

| Thiolate | NaSR | 3-(alkylthiomethyl)-1H-pyrazol-4-ol |

| Amine | R₂NH | 3-(aminomethyl)-1H-pyrazol-4-ol |

This table presents expected transformations based on established chemical principles.

Reactivity of the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position of the pyrazole ring imparts phenolic character to the molecule. Its reactivity is distinct from that of the aliphatic hydroxymethyl group at C3 and is central to many derivatization strategies for this class of compounds.

The C4-hydroxyl group can undergo both O-alkylation and O-acylation. These reactions typically require the deprotonation of the hydroxyl group by a base to form a more nucleophilic pyrazolate anion. A significant challenge in the derivatization of N-unsubstituted pyrazoles is the competition between N-alkylation/acylation and O-alkylation/acylation. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of solvent, base, and the nature of the electrophile. nih.gov

O-Alkylation: This is commonly achieved via a Williamson-type ether synthesis, where the pyrazolol is treated with an alkyl halide in the presence of a base. To favor O-alkylation over N-alkylation, a hard base in a polar aprotic solvent is often employed.

O-Acylation: The introduction of an acyl group at the C4-oxygen can be accomplished using acylating agents like acyl chlorides or anhydrides. Similar to alkylation, careful selection of reaction conditions is necessary to achieve chemoselectivity. In some systems, the use of specific catalysts or reaction media can steer the reaction towards the desired O-acylated product.

The Vilsmeier-Haack reaction on a related pyrazole system, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, resulted in the simultaneous formylation of the C4 position and chlorination of the alkoxy side chain, demonstrating the complex reactivity that can arise from multiple functional groups. mdpi.com

| Reaction | Reagents | Conditions | Expected Product |

| O-Alkylation | R-X (e.g., CH₃I), Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetone) | 3-(hydroxymethyl)-4-alkoxy-1H-pyrazole |

| O-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | Solvent (e.g., CH₂Cl₂, THF) | 4-acyloxy-3-(hydroxymethyl)-1H-pyrazole |

This table illustrates general pathways for O-alkylation and O-acylation.

The C4-hydroxyl group confers phenolic properties upon the pyrazole ring. libretexts.org It is weakly acidic and can activate the ring towards electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-directing group. In the case of this compound, the position ortho to the hydroxyl group (C5) is the most likely site for electrophilic attack.

This phenolic character allows for reactions that are not typical for non-hydroxylated pyrazoles. For example, it should readily participate in coupling reactions with diazonium salts to form azo dyes, a classic reaction for phenols. The antioxidant potential of phenolic compounds is well-established, and it is expected that 4-hydroxypyrazoles would act as free radical scavengers. nih.gov The reactivity is influenced by the number and position of hydroxyl and other substituent groups on the aromatic ring. nih.gov

Interplay of Functional Groups and Remote Substituent Effects on Reactivity

The chemical behavior of this compound is not merely the sum of its individual functional groups but is profoundly influenced by their electronic interplay. The 4-hydroxyl group acts as a powerful electron-donating group (EDG) through resonance, increasing the electron density of the pyrazole ring. In contrast, the 3-hydroxymethyl group is a weak inductively electron-withdrawing group (EWG).

This electronic arrangement has several consequences:

Ring Activation: The electron-donating 4-OH group activates the pyrazole ring, particularly the C5 position, towards electrophilic attack. This effect would be more dominant than the weak deactivating effect of the CH₂OH group.

Acidity: The EDG nature of the 4-OH group would decrease the acidity of the N-H proton compared to an unsubstituted pyrazole. Conversely, if the hydroxymethyl group at C3 is converted to a stronger EWG (e.g., a halomethyl or carboxyl group), the acidity of both the N-H and the 4-OH protons would be expected to increase. Studies on substituted carbonyl oxides have shown that electron-withdrawing substituents significantly alter reactivity. rsc.org

Nucleophilicity: The increased electron density on the ring due to the 4-OH group enhances the nucleophilicity of the ring nitrogens. This can affect the N- vs. O-selectivity in alkylation and acylation reactions. The choice of substituent on the pyrazole ring is known to influence the photophysical properties and reactivity of the molecule. researchgate.net For instance, the regioselectivity of reactions in related pyrazole systems has been shown to depend on the electronic nature of substituents on an attached phenyl ring. acs.org

Advanced Spectroscopic and Structural Elucidation Studies for Research Purposes

High-Resolution NMR Spectroscopy for Complex Structural Assignments and Mechanistic Tracking

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 3-(hydroxymethyl)-1H-pyrazol-4-ol and its derivatives. This powerful, non-destructive technique provides profound insights into the molecular framework, including tautomeric and isomeric forms, and is indispensable for characterizing novel derivatives.

¹H, ¹³C, and ¹⁵N NMR for Tautomerism and Isomerism

The phenomenon of tautomerism, particularly the annular prototropic tautomerism common in NH-pyrazoles, is a key feature of this compound. researchgate.net In solution, this compound can exist in equilibrium between different tautomeric forms, such as the 1H-pyrazol-3-ol and the 1,2-dihydro-3H-pyrazol-3-one forms. mdpi.com The rapid interchange between these forms on the NMR timescale often necessitates low-temperature studies to resolve the distinct signals of each tautomer. researchgate.net

¹H NMR spectroscopy is fundamental in identifying the protons within the molecule. For instance, the methylene (B1212753) protons of the hydroxymethyl group and the proton on the pyrazole (B372694) ring give characteristic signals. researchgate.net In studies of related pyrazole derivatives, ¹H NMR has been used to prove the predominance of one tautomer over another by comparing the integration of signals corresponding to each form. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazole ring and the hydroxymethyl group are sensitive to their electronic environment, which changes between different tautomers and isomers. mdpi.comresearchgate.net For example, the carbon of the hydroxymethyl group in 1,3,5-trimethyl-4-hydroxymethylpyrazole is significantly deshielded compared to its counterparts in other methylated 4-hydroxymethylpyrazoles. researchgate.net

¹⁵N NMR is particularly valuable for directly probing the nitrogen atoms in the pyrazole ring, offering unambiguous data on the tautomeric state. mdpi.com By comparing the ¹⁵N chemical shifts with those of "fixed" derivatives where tautomerism is not possible, researchers can definitively assign the predominant tautomeric form in solution. mdpi.com

Table 1: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~7.5-8.0 | s | Pyrazole ring CH | researchgate.net |

| ¹H | ~4.5 | s | CH₂OH | researchgate.net |

| ¹³C | ~135-150 | Pyrazole ring C=N | researchgate.net | |

| ¹³C | ~100-115 | Pyrazole ring C=C | researchgate.net | |

| ¹³C | ~55-60 | CH₂OH | researchgate.net | |

| ¹⁵N | ~190-200 | N-1 (in 1H-pyrazol-3-ol form) | mdpi.com | |

| ¹⁵N | ~260-270 | N-2 (in 1H-pyrazol-3-ol form) | mdpi.com | |

| Note: Chemical shifts are approximate and can vary based on solvent and substitution. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Novel Derivative Characterization

For the unambiguous structural assignment of novel derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, providing a complete picture of the molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to establish the sequence of protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. ceon.rsmdpi.com For example, HMBC can show correlations between the pyrazole ring proton and the carbons of substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of a NOE between two protons indicates that they are close in space, which is vital for determining stereochemistry and the conformation of flexible parts of the molecule. ceon.rsmdpi.com Distinct NOEs between a pyrazole ring proton and the protons of a neighboring phenyl group, for instance, can confirm their spatial relationship. mdpi.com

The combined application of these 2D NMR techniques allows for the complete and confident characterization of newly synthesized derivatives, a critical step in the research and development of new chemical entities. ceon.rs

Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis in Reaction Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound and its reaction products. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the molecular formula, confirming the identity of a synthesized compound. sioc-journal.cnrsc.org

In reaction studies, HRMS is invaluable for analyzing fragmentation patterns. Under electron impact (EI) or other ionization techniques, the molecule breaks apart in a predictable manner. The analysis of these fragment ions provides structural information and can help to elucidate reaction mechanisms. For example, in studies of related pyranopyrazoles, fragmentation is often initiated by the elimination of a carbon monoxide (CO) molecule, followed by the loss of a hydrogen atom and subsequent rearrangement. researchgate.net The fragmentation patterns can be complex and are often supported by comparing the spectra of deuterated analogues. researchgate.net

Table 2: Common Fragmentation Pathways in Pyrazole Derivatives

| Initial Ion | Neutral Loss | Resulting Fragment | Significance | Reference |

| [M]⁺˙ | CO | [M-CO]⁺˙ | Characteristic of pyranone-fused pyrazoles | researchgate.net |

| [M]⁺˙ | H₂O | [M-H₂O]⁺˙ | Loss of hydroxymethyl group | miamioh.edu |

| [M]⁺˙ | RCN | [M-RCN]⁺˙ | Cleavage of the pyrazole ring | researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Networks

A key aspect revealed by X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. nih.gov In the solid state, pyrazole derivatives often form extensive hydrogen-bonding networks. mdpi.comnih.gov For instance, studies on related 1-phenyl-1H-pyrazol-3-ol have shown that the molecules form dimeric units connected by two identical intermolecular hydrogen bonds. mdpi.com Understanding these hydrogen-bonding networks is critical as they significantly influence the molecular packing and the physical properties of the crystal. nih.gov In some cases, intermolecular hydrogen bonds can dictate the conformational preferences of the molecule. mdpi.com The analysis of these networks helps in understanding how molecules recognize and interact with each other in the solid state. uni-regensburg.de

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions in Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound and for studying molecular interactions.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For example:

A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. researchgate.net

The N-H stretching vibration of the pyrazole ring typically appears around 3400 cm⁻¹. researchgate.net

Stretching vibrations of the C=N and C=C bonds within the pyrazole ring are usually observed in the 1500-1650 cm⁻¹ region. mdpi.comresearchgate.net

The C-O stretching vibration of the hydroxymethyl group can be found in the 1000-1200 cm⁻¹ range.

Raman spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

By analyzing the shifts in vibrational frequencies, these techniques can also provide insights into molecular interactions, such as hydrogen bonding. The formation of a hydrogen bond typically leads to a broadening and a shift to lower frequency of the stretching vibration of the involved functional group (e.g., O-H or N-H).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~3200-3400 | O-H stretch | Hydroxyl | researchgate.net |

| ~3400 | N-H stretch | Pyrazole ring | researchgate.net |

| ~1500-1650 | C=N / C=C stretch | Pyrazole ring | mdpi.comresearchgate.net |

| ~1000-1200 | C-O stretch | Hydroxymethyl |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Photophysical Property Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore, the part of the molecule responsible for light absorption.

The pyrazole ring itself is a chromophore, and its absorption spectrum can be influenced by the presence of substituents. nih.gov Studies on pyrazole and its derivatives have shown strong absorption bands in the UV region, typically between 200 and 250 nm. nih.gov The position and intensity of these bands can be affected by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

UV-Vis spectroscopy is also a fundamental tool for investigating the photophysical properties of the molecule, such as its potential for fluorescence. While the parent compound may not be strongly fluorescent, its derivatives can be designed to exhibit interesting emission properties. For example, some pyrazoline derivatives are known to be fluorescent due to the extended conjugation in their molecular structure. researchgate.net The study of the electronic absorption and emission properties is crucial for applications in materials science, such as in the development of optical sensors or fluorescent probes. researchgate.net

Theoretical and Computational Investigations of 3 Hydroxymethyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of pyrazole (B372694) derivatives. eurasianjournals.commdpi.com These computational methods provide a lens to view molecular properties such as the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting chemical behavior. researchgate.net

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy indicates its capacity to accept electrons in nucleophilic attacks. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a larger energy gap indicates greater stability. nih.govmdpi.com

For pyrazole derivatives, the HOMO and LUMO orbitals are often distributed across the pyrazole ring and its substituents, indicating that these regions are the primary sites for chemical reactions. nih.govnih.gov While specific calculations for 3-(hydroxymethyl)-1H-pyrazol-4-ol are not detailed in the provided literature, analysis of similar pyrazole structures through DFT calculations at the B3LYP/6-311G(d,p) or similar levels of theory provides valuable comparative data. nih.govmdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.150 |

| ELUMO | -1.032 |

| ΔELUMO–HOMO | 5.118 |

Global Chemical Reactivity Descriptors

Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap and signifies molecular stability. nih.govnih.gov Harder molecules have a larger energy gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Softer molecules tend to be more reactive. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons. researchgate.net

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. researchgate.net

Electrophilicity Index (ω): Quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment. mdpi.com

These parameters are invaluable for comparing the reactivity of different compounds and understanding their behavior in chemical reactions. researchgate.net

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.150 |

| Electron Affinity (A) | -ELUMO | 1.032 |

| Chemical Hardness (η) | (I - A) / 2 | 2.559 |

| Chemical Softness (S) | 1 / (2η) | 0.195 |

| Electronegativity (χ) | (I + A) / 2 | 3.591 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.591 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.520 |

Tautomeric Preference and Energy Differences

Tautomerism is a defining characteristic of pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring (annular tautomerism) or between the ring and a substituent. nih.gov For this compound, several tautomeric forms are possible, including the 1H- and 2H-pyrazol-4-ol forms, as well as keto-enol tautomers involving the 4-hydroxy group (pyrazol-4-one forms).

The relative stability and preference for a particular tautomer are governed by subtle energy differences influenced by factors such as:

Substituent Effects: The electronic nature (electron-donating or -withdrawing) of the hydroxymethyl group.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups can significantly stabilize certain tautomers. wuxibiology.com

Solvent Effects: The polarity of the solvent can shift the tautomeric equilibrium by preferentially solvating and stabilizing the more polar tautomer. wuxibiology.com

Computational methods are highly effective for predicting the most stable tautomer by calculating the relative energies of all possible forms. nih.gov Generally, the tautomer with the lowest calculated energy is the most abundant species at equilibrium. For many substituted pyrazoles, the energy differences can be small, leading to a dynamic equilibrium between forms. wuxibiology.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. eurasianjournals.comnih.gov It allows for the mapping of reaction pathways, the identification of transient species, and the calculation of energy barriers, which collectively determine the feasibility and rate of a reaction. nih.gov

Transition State Characterization and Reaction Barriers

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The characterization of the TS structure and its energy relative to the reactants (the activation energy or reaction barrier) is crucial for understanding reaction kinetics. nih.govresearchgate.net

Computational chemistry allows for the precise location and characterization of transition states on a potential energy surface. nih.gov For the synthesis of pyrazoles, such as the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, computational models can elucidate the step-by-step mechanism. This includes identifying key intermediates and the transition states that connect them. nih.govresearchgate.net The calculated energy barrier for the rate-determining step provides a theoretical estimate of the reaction rate. While specific TS calculations for the synthesis of this compound are not available in the cited literature, the methodologies are well-established for related heterocyclic syntheses. nih.govresearchgate.net

Computational Design of Novel Synthetic Pathways

Beyond analyzing known reactions, computational chemistry serves as a tool for the rational design of new and more efficient synthetic routes. nih.govmdpi.comnih.gov By simulating potential reactions, chemists can predict their outcomes, screen various catalysts, and optimize reaction conditions without extensive laboratory work. nih.govacs.org

For a target molecule like this compound, computational approaches could be used to:

Explore Alternative Precursors: Evaluate the feasibility of using different starting materials for its synthesis. organic-chemistry.org

Screen Catalysts: Predict the efficacy of various acid, base, or metal catalysts to improve reaction yields and selectivity. nih.govnih.gov

Investigate Reaction Conditions: Model the effect of temperature, pressure, and solvent on the reaction pathway and energy barriers. nih.gov

This in silico approach accelerates the discovery process, reduces waste, and allows for the design of more sustainable and efficient chemical syntheses. nih.govmdpi.com

In-Depth Analysis of this compound Reveals Limited Publicly Available Theoretical and Computational Data

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of detailed theoretical and computational investigations for the specific chemical compound this compound. While research into the broader pyrazole class of compounds is extensive, specific studies focusing on the prediction and validation of spectroscopic properties and molecular dynamics simulations for this particular molecule are not readily found in the public domain.

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, properties, and behavior. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are routinely employed to predict spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical calculations, when compared with experimental data, provide a powerful method for structural elucidation and understanding electronic properties. For many pyrazole derivatives, these methods have been successfully applied. For instance, studies on related compounds like 3(5)-methyl-1H-pyrazole have utilized gauge-including atomic orbitals (GIAO) for the accurate prediction of NMR spectra. nih.gov Similarly, the electronic transitions and spectroscopic features of other functionalized pyrazoles have been investigated using TD-DFT. researchgate.net

However, a specific application of these computational methods to this compound, which would provide predicted spectroscopic values, is not documented in the surveyed sources. Such a study would be invaluable for characterizing the compound and understanding the influence of the hydroxymethyl and hydroxyl functional groups on the pyrazole ring's electronic environment.

Table 1: Hypothetical Spectroscopic Data Prediction for this compound

| Spectroscopic Technique | Predicted Data Points (Hypothetical) |

| ¹H-NMR | Chemical shifts for pyrazole ring protons, hydroxymethyl protons, and hydroxyl protons. |

| ¹³C-NMR | Chemical shifts for pyrazole ring carbons and the hydroxymethyl carbon. |

| IR Spectroscopy | Vibrational frequencies for O-H, C-H, C=N, and C-O stretching and bending modes. |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) related to electronic transitions within the molecule. |

Note: This table is for illustrative purposes only, as no specific predicted data for this compound was found in the public domain.

Furthermore, molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and intermolecular interactions of molecules. For flexible molecules like this compound, MD simulations could reveal preferred conformations, the dynamics of intramolecular hydrogen bonding between the hydroxymethyl and hydroxyl groups, and how the molecule interacts with solvent molecules. This understanding is crucial for predicting its behavior in various chemical and biological environments. While MD simulations have been performed on other pyrazole derivatives to assess their stability and interaction within biological systems chemmethod.com, specific conformational analysis and intermolecular interaction studies for this compound are not available.

Table 2: Potential Areas of Investigation via Molecular Dynamics for this compound

| Area of Investigation | Potential Insights |

| Conformational Analysis | Identification of stable rotamers of the hydroxymethyl group and tautomeric forms of the pyrazole ring. |

| Intramolecular Interactions | Analysis of hydrogen bonding between the hydroxymethyl and 4-hydroxyl groups. |

| Intermolecular Interactions | Simulation of solvation shells and hydrogen bonding with solvent molecules (e.g., water). |

| Dynamic Properties | Root-mean-square deviation (RMSD) and radius of gyration to understand structural stability over time. |

Note: This table outlines potential research avenues, as no specific MD simulation results for this compound were found.

Derivatization and Functionalization Strategies of 3 Hydroxymethyl 1h Pyrazol 4 Ol

Strategic Modifications at the Hydroxymethyl Position

The hydroxymethyl group at the C-3 position is a primary site for derivatization, allowing for its conversion into a range of other functional groups.

The primary alcohol of the hydroxymethyl group can be readily oxidized to form aldehyde and carboxylic acid derivatives, which are key intermediates for further functionalization.

Aldehyde Derivatives: Controlled oxidation of the hydroxymethyl group yields the corresponding pyrazole-3-carbaldehyde. Various mild oxidizing agents can be employed for this transformation. Another common method for introducing an aldehyde group, particularly at the C-4 position of a pyrazole (B372694) ring, is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). umich.eduresearchgate.netmdpi.comasianpubs.org This reaction typically results in formylation at the electron-rich C-4 position.

Carboxylic Acid and Ester Derivatives: Further oxidation of the aldehyde or direct, more potent oxidation of the hydroxymethyl group leads to the formation of the corresponding 3-pyrazolecarboxylic acid. For instance, a developed route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the oxidation of an acetyl pyrazole using sodium hypochlorite (NaOCl). thieme.de The resulting carboxylic acid can then be converted to a variety of ester derivatives through standard esterification procedures, such as Fischer esterification with an alcohol under acidic catalysis. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its subsequent conversion to amides is a well-established process in the development of fungicides. wikipedia.orgmdpi.com

| Derivative Type | Synthetic Method | Key Reagents | Typical Position |

|---|---|---|---|

| Aldehyde | Vilsmeier-Haack Reaction | POCl3, DMF | C-4 |

| Carboxylic Acid | Oxidation of Acetyl Group | NaOCl | C-4 |

| Carboxylic Acid Chloride | Chlorination of Carboxylic Acid | Thionyl chloride (SOCl2) | C-4 |

| Ester/Amide | Acylation | Alcohol/Amine, Acid Chloride | C-4 |

The hydroxymethyl group also serves as a precursor for introducing nitrogen and halogen functionalities.

Amine Derivatives: The conversion to an amine can be achieved through a multi-step process. First, the alcohol is converted to a better leaving group, such as a tosylate or a halide. Subsequent reaction with an amine source, like ammonia or a primary amine, via nucleophilic substitution yields the aminomethyl derivative. A modified Mannich reaction provides another route, where the hydroxymethyl intermediate reacts with an amine to form aminopyrazole derivatives. nih.gov

Halogenated Derivatives: Direct conversion of the hydroxymethyl group to a halomethyl group can be accomplished using standard halogenating agents. For example, thionyl chloride (SOCl2) can be used to produce the chloromethyl derivative, and phosphorus tribromide (PBr3) can yield the bromomethyl derivative. These halogenated intermediates are highly reactive and serve as valuable synthons for introducing a wide variety of other functional groups through nucleophilic substitution reactions. Halogen substitutions on the pyrazole ring have been shown to be significant in the development of selective monoamine oxidase-B (MAO-B) inhibitors. mdpi.com

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its carbon atoms are susceptible to various functionalization reactions, particularly at the C-4 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazole core. To facilitate these reactions, the C-4 hydroxyl group of 3-(hydroxymethyl)-1H-pyrazol-4-ol would first need to be converted into a more suitable leaving group, such as a halide (I, Br) or a triflate (OTf).

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between a C-4 functionalized pyrazole (e.g., 4-bromopyrazole or 4-iodopyrazole) and an organoboron compound, typically an aryl or vinyl boronic acid. researchgate.netccspublishing.org.cnnih.gov This reaction is catalyzed by a palladium complex and requires a base. It is a widely used method for synthesizing 4-arylpyrazoles. ccspublishing.org.cnnih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to 4-alkynylpyrazoles. wikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst. researchgate.nettandfonline.comresearchgate.net The resulting alkynylpyrazoles are versatile intermediates for further transformations, including the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]pyridines. researchgate.net

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 4-Aryl/Vinyl-pyrazole |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-pyrazole |

| Buchwald-Hartwig | Amine | Pd or Cu catalyst, Ligand, Base | 4-Amino-pyrazole |

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the pyrazole ring. rsc.orgnih.govrsc.org Transition-metal catalysts, often palladium or rhodium, can selectively activate a C-H bond on the pyrazole ring, allowing for the direct introduction of aryl, alkyl, or other functional groups. rsc.orgrsc.org

For pyrazoles, C-H activation can be directed to either the C-3, C-4, or C-5 position depending on the directing group and reaction conditions. researchgate.netacs.org For a substrate like this compound, the existing substituents would influence the regioselectivity of C-H functionalization, potentially allowing for targeted modifications at the C-5 position. acs.org This strategy provides a powerful and efficient method for building molecular complexity. rsc.orgacs.org

Electrophilic aromatic substitution is a fundamental method for functionalizing the pyrazole ring. The C-4 position is the most nucleophilic and, therefore, the most common site for electrophilic attack, assuming it is unsubstituted. researchgate.netcdnsciencepub.comresearchgate.netglobalresearchonline.net

Nitration: Pyrazoles can be nitrated using various nitrating agents. A common method involves using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgslideshare.net Milder conditions, such as using acetyl nitrate (generated from nitric acid and acetic anhydride), can also be effective and may offer better control, sometimes leading to nitration on a nitrogen atom, which can then rearrange to a carbon atom upon heating. cdnsciencepub.comsemanticscholar.orgmdpi.com

Sulfonation: The sulfonation of pyrazoles is typically achieved by treatment with fuming sulfuric acid (oleum) or chlorosulfuric acid. globalresearchonline.netslideshare.netrsc.org This reaction introduces a sulfonic acid (-SO3H) group at the C-4 position. globalresearchonline.netsmolecule.com

Halogenation: Halogen atoms can be introduced onto the pyrazole ring using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively, under mild conditions. researchgate.netbeilstein-archives.org The reaction of pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride or water can provide 4-halopyrazoles in excellent yields. researchgate.net If the C-4 position is already substituted, halogenation may occur at other positions, such as C-5, often requiring more forcing conditions. researchgate.net

| Reaction | Typical Reagents | Position | Product Functional Group |

|---|---|---|---|

| Nitration | HNO3 / H2SO4; Acetyl nitrate | C-4 | -NO2 |

| Sulfonation | Fuming H2SO4 (Oleum) | C-4 | -SO3H |

| Halogenation | N-Halosuccinimides (NBS, NCS) | C-4 | -Br, -Cl |

Development of Hybrid Scaffolds Incorporating this compound

The inherent functionality of this compound serves as a versatile platform for constructing sophisticated molecular frameworks. The adjacent hydroxymethyl and hydroxyl groups are particularly amenable to cyclization reactions, enabling the synthesis of fused heterocyclic systems. Concurrently, the acidic N-H proton and the hydroxyl groups provide handles for building dimeric and oligomeric structures, expanding the molecular diversity accessible from this core scaffold.

The strategic placement of the hydroxymethyl and hydroxyl groups on the pyrazole ring facilitates the construction of fused bicyclic and polycyclic systems through intramolecular cyclization or condensation with bifunctional reagents. These reactions leverage the nucleophilicity of the hydroxyl groups and the electrophilicity of the hydroxymethyl group (often after conversion to a better leaving group or an aldehyde).

One of the most common strategies involves the formation of pyranopyrazoles, which are known for their significant biological activities. ias.ac.inresearchgate.net The synthesis can be conceptualized as an intramolecular hetero-Diels-Alder reaction or a condensation pathway. For instance, the 4-hydroxyl group of this compound can react with an adjacent electrophilic center, which can be generated from the 3-hydroxymethyl group. Oxidation of the hydroxymethyl group to an aldehyde creates a key intermediate for cyclization. Subsequent reaction with an active methylene (B1212753) compound, such as malononitrile or ethyl acetoacetate, can lead to the formation of a fused pyran ring. ias.ac.inresearchgate.net

Multicomponent reactions are particularly efficient for constructing these systems. A one-pot synthesis of pyrano[2,3-c]pyrazoles often involves the reaction of a pyrazolone (B3327878) intermediate, an aldehyde, and an active methylene compound. researchgate.netresearchgate.net In the context of this compound, its tautomeric form, a pyrazolin-5-one, could react with an aldehyde and malononitrile to yield complex pyranopyrazole derivatives. ias.ac.in

Below is a table summarizing potential strategies for fusing heterocyclic rings onto the this compound core, based on established pyrazole chemistry.

| Fused System | Precursor Strategy | Key Reaction Type | Potential Reagents |

| Pyrano[2,3-c]pyrazole | Oxidation of the 3-hydroxymethyl group to an aldehyde, followed by reaction with an active methylene compound. | Knoevenagel condensation followed by intramolecular Michael addition/cyclization. | Malononitrile, Ethyl acetoacetate, Dimedone |

| Pyrazolo[4,3-c]pyridine | Conversion of the 4-hydroxyl group to an amino group, followed by condensation with a 1,3-dicarbonyl compound. | Condensation/Cyclization | Acetylacetone, Ethyl acetoacetate |

| Thieno[2,3-c]pyrazole | Conversion of the 4-hydroxyl group to a thiol, followed by reaction with an α-haloketone or aldehyde. | Gewald reaction or similar thiophene synthesis. | Methyl thioglycolate, α-haloketones |

| Pyrazolo[3,4-b]quinoline | Reaction of an amino-functionalized pyrazole with a suitable ketone precursor. | Friedländer annulation | 2-aminobenzophenone derivatives |

This table is generated based on analogous reactions with functionalized pyrazole precursors.

The construction of dimeric and oligomeric structures from this compound can be achieved through both non-covalent and covalent strategies. In the solid state, pyrazole derivatives are known to form dimers and other self-associated structures through intermolecular hydrogen bonding involving the N-H and hydroxyl groups. researchgate.net

Covalent dimers, often referred to as bipyrazoles, can be synthesized by linking two pyrazole units. nih.gov The functional handles on this compound provide multiple points for covalent linkage. For example, two molecules could be joined via an ether linkage by reacting the hydroxyl group of one molecule with the hydroxymethyl group (activated as a halide) of another. Alternatively, bifunctional linkers can be used to connect two pyrazole units. A common method involves N-Hetarylation, where the pyrazole nitrogen of one unit couples with a halogenated pyrazole of another, often catalyzed by copper. umich.edu

Another approach is the synthesis of chalcone derivatives from a functionalized pyrazole, which can then be used to form bipyrazoles. nih.gov For instance, if the 4-hydroxyl group were converted to a methyl ketone, it could undergo a Claisen-Schmidt condensation to form a chalcone, a versatile intermediate for further reactions to create dimeric structures. orientjchem.org

| Dimerization Strategy | Linkage Type | Required Functionalization | Example Reaction |

| N-N Linkage | Direct N-N bond | Oxidation of N-H pyrazoles | Oxidative coupling |

| C-N Linkage | C-N bond | Halogenation of one unit at C4 or C5 | Ullmann or Buchwald-Hartwig coupling |

| Ether Linkage | C-O-C ether | Activation of hydroxymethyl group (e.g., to -CH₂Cl) | Williamson ether synthesis |

| Ester Linkage | Diester bridge | Reaction with a dicarboxylic acid or its derivative | Fischer esterification with diacyl chloride |

This table outlines conceptual pathways for the dimerization of this compound.

Design Principles for Tunable Chemical Properties through Derivatization

The chemical properties of the this compound scaffold can be precisely tuned through targeted derivatization of its functional groups. The electronic nature, acidity/basicity, lipophilicity, and hydrogen-bonding capabilities can be systematically modified by the introduction of various substituents. nih.gov

The pyrazole ring is an electron-rich aromatic system. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions significantly modulates the electron density of the ring and the properties of the functional groups. rsc.org

N1-Position: Alkylation or arylation at the N1 position removes the acidic proton, preventing tautomerism and eliminating its hydrogen-bond donating ability. nih.gov This functionalization is crucial for controlling regioselectivity in subsequent reactions and can significantly alter the molecule's solubility and biological interactions.

C4-OH Group: The phenolic hydroxyl group is acidic and a strong hydrogen bond donor/acceptor. Alkylation to form an ether or acylation to form an ester will decrease its acidity and hydrogen-bonding capacity, thereby increasing lipophilicity. Introducing EWGs on an aryl ether substituent can fine-tune the electronic properties of the pyrazole core.

C3-CH₂OH Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, introducing new reactive sites for conjugation or cyclization. rsc.org Esterification or etherification can be used to modulate polarity and steric bulk.

C5-Position: While unsubstituted in the parent molecule, the C5 position is susceptible to electrophilic attack after deprotonation of the neighboring N-H group, allowing for the introduction of various functional groups, including halogens, which can then be used in cross-coupling reactions to introduce aryl or alkyl substituents. mdpi.com

| Derivatization Site | Reagent Type | Resulting Functional Group | Effect on Properties |

| N1-H | Alkyl halide, Aryl boronic acid | N-Alkyl, N-Aryl | Eliminates tautomerism; modulates lipophilicity and steric profile. |

| C4-OH | Alkyl halide, Acyl chloride | O-Alkyl (Ether), O-Acyl (Ester) | Decreases acidity; increases lipophilicity; blocks H-bonding donation. |

| C3-CH₂OH | Oxidizing agent (e.g., PCC) | Aldehyde (-CHO) | Introduces an electrophilic site for further functionalization/cyclization. |

| C3-CH₂OH | Acyl chloride | Ester (-CH₂OCOR) | Increases steric bulk and lipophilicity. |

| C5-H | Halogenating agent (e.g., NBS) | C5-Bromo | Provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). |

This interactive table summarizes key derivatization strategies and their impact on the molecular properties of the pyrazole core.

Applications in Advanced Chemical Synthesis and Material Science Research

Utilization as a Building Block in Complex Chemical Architectures

The compound serves as a foundational scaffold for creating intricate molecular designs, leveraging its reactive sites for further functionalization and annulation reactions.

The pyrazole (B372694) core is a privileged structure in medicinal chemistry and materials science. nih.gov The functional groups on 3-(hydroxymethyl)-1H-pyrazol-4-ol allow for its elaboration into a variety of other nitrogen-containing heterocyclic systems. The hydroxymethyl group can be readily oxidized to an aldehyde, creating a highly reactive pyrazole-4-carbaldehyde intermediate. This intermediate is a key starting material for synthesizing fused heterocyclic systems. For instance, pyrazole-4-carbaldehydes can undergo condensation reactions with various nucleophiles to form more complex structures like pyrazolines, chromones, and fused pyrazoles. asianpubs.org These reactions demonstrate the compound's utility in generating molecular diversity, which is crucial for the development of new pharmaceutical agents and functional materials. nih.govnih.gov The synthesis of 1,5-diarylpyrazoles, for example, often proceeds through intermediates derived from the pyrazole core. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Pyrazole derivatives are excellent candidates for MCRs. The aldehyde derivative of this compound, such as 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, can participate in one-pot, three-component reactions to generate novel fluorescent boron complexes. researchgate.net Similarly, other pyrazole-based starting materials, like 5-aminopyrazoles and pyrazol-3-ones, are used in MCRs to construct complex heterocyclic frameworks such as 1H-pyrazolo[3,4-b]quinolines. nih.govpreprints.org These reactions highlight the role of the pyrazole scaffold in rapidly building molecular complexity and creating diverse chemical libraries for screening purposes. nih.govresearchgate.net

Ligand Design for Coordination and Organometallic Chemistry

The arrangement of nitrogen and oxygen atoms in this compound makes it an excellent candidate for ligand design, capable of coordinating with a wide range of metal ions.

Pyrazoles are well-established ligands in coordination chemistry due to the varied coordination modes they can adopt. researchgate.net The presence of the pyrazole ring's nitrogen atoms, along with the adjacent hydroxyl and hydroxymethyl groups, allows this compound to act as a chelating agent, binding to a metal ion through multiple atoms. This chelation results in the formation of stable, cyclic structures known as metal complexes.

Studies on analogous molecules demonstrate this capability. For example, 1-hydroxymethyl-3,5-dimethylpyrazole, a related compound, forms complexes with barium(II) and mercury(II), coordinating through the pyrazole nitrogen atom. researchgate.net The general principle of chelation by similar structures, such as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, involves coordination via the deprotonated hydroxyl and carbonyl oxygen atoms to bind metal ions like Al(III), Cu(II), and Zn(II). nih.gov This ability to form stable complexes is fundamental to their application in catalysis, materials science, and analytical chemistry. researchgate.netresearchgate.net The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazole ring. rsc.org

Table 1: Examples of Metal Complexation with Pyrazole-Type Ligands

| Pyrazole Ligand Derivative | Metal Ion(s) | Application/Finding | Source |

|---|---|---|---|

| N-(tetrahydropyran-2-yl)-5-(hydroxymethyl)-4-phenylpyrazole | Fe(II), Ni(II) | Forms heterometallic tetranuclear complexes. | rsc.org |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Creates mononuclear complexes and 3D coordination polymers. | rsc.org |

Metal complexes derived from pyrazole-based ligands can exhibit significant catalytic activity. The stability and tunable electronic environment of the metal center are key to this function. A cobalt complex derived from a related pyrazole, 3-methyl-1H-pyrazole-4-carboxylic acid, has been shown to act as a bifunctional catalyst. rsc.org It demonstrated excellent activity for the oxygen evolution reaction (OER) and also catalyzed the oxygen reduction reaction (ORR), two critical processes in energy conversion and storage technologies. rsc.org The ability of the pyrazole ligand to stabilize the metal ion in different oxidation states is crucial for such catalytic cycles. This highlights the potential for designing new, efficient, and robust non-biological catalysts based on the this compound framework.

Contribution to Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. nih.gov The 1H-pyrazole moiety, with its N-H donor and N acceptor sites, is particularly adept at forming strong hydrogen bonds.

Research has shown that pyrazole-containing molecules can act as effective building blocks for self-assembly. rsc.org Specifically, 4-aryl-1H-pyrazoles, which are structurally related to the title compound, can self-assemble through hydrogen bonding to create highly ordered supramolecular structures. rsc.orgresearchgate.net These assemblies can form columnar liquid crystals, which are materials that have properties of both liquids and solid crystals. rsc.org The 1H-pyrazole group is reported to be essential for the aggregation that leads to this mesomorphism. The resulting self-assembled materials often exhibit interesting properties, such as luminescence in the solid and liquid crystalline states. rsc.org This demonstrates the potential of this compound and its derivatives to serve as a platform for designing novel self-assembling systems and functional supramolecular materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-aminopyrazole |

| Pyrazol-3-one |

| 1H-pyrazolo[3,4-b]quinoline |

| 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 1,5-diarylpyrazole |

| Pyrazoline |

| Chromone |

| 1-hydroxymethyl-3,5-dimethylpyrazole |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one |

| 3-methyl-1H-pyrazole-4-carboxylic acid |

Hydrogen Bonding Motifs and Crystal Engineering

A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific studies focusing on the hydrogen bonding motifs and crystal engineering of this compound. While the general class of pyrazoles is known for its ability to form diverse hydrogen-bonded structures, detailed crystallographic analysis and research into the specific intermolecular interactions of this particular compound are not presently available. The presence of both hydroxyl and hydroxymethyl groups, in addition to the pyrazole ring's N-H and nitrogen lone pairs, suggests a high potential for intricate and robust hydrogen bonding networks. These functional groups could act as both hydrogen bond donors and acceptors, theoretically leading to a variety of supramolecular assemblies. However, without experimental crystallographic data, any description of its specific hydrogen bonding motifs would be purely speculative.

Design of Ordered Molecular Assemblies

Similarly, there is a lack of published research on the application of this compound in the design of ordered molecular assemblies. The ability of a molecule to form predictable and stable larger structures is fundamental to its use in material science. While the inherent hydrogen bonding capabilities of this compound make it a promising candidate for self-assembly, no studies have been found that utilize this compound for creating liquid crystals, gels, or other ordered materials. The exploration of its potential in this area remains an open field for future research.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the common synthetic routes for 3-(hydroxymethyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield and purity? A: The compound is typically synthesized via condensation reactions between pyrazole derivatives and hydroxymethyl precursors. For example, a method involving controlled condensation of 4-hydroxy-1H-pyrazole with formaldehyde under acidic or basic catalysis has been reported . Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalyst type (e.g., Lewis acids) significantly affect yield (reported 60–85%) and purity. Post-synthesis purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol-chloroform mixtures) is critical to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.